molecular formula C18H19N3O B5799901 N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide

Numéro de catalogue B5799901
Poids moléculaire: 293.4 g/mol
Clé InChI: YEVRULQYAINZRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide, also known as EBIO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and physiology. The compound has been synthesized using different methods and has shown promising results in various studies.

Mécanisme D'action

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide activates the potassium channels by binding to the regulatory subunit of the channel, leading to an increase in the potassium ion efflux. This, in turn, leads to membrane hyperpolarization, which enhances the release of insulin from pancreatic beta cells.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects, including the activation of potassium channels, enhancement of insulin release, and vasodilation. The compound has also been shown to have neuroprotective effects and can reduce the severity of ischemic stroke.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has several advantages for lab experiments, including its ability to activate potassium channels and enhance insulin release, making it a useful tool for studying diabetes and related metabolic disorders. However, the compound has some limitations, including its potential toxicity and the need for careful handling.

Orientations Futures

There are several future directions for the use of N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide in scientific research, including the development of new drugs for the treatment of diabetes and other metabolic disorders. The compound may also have potential applications in the treatment of neurodegenerative diseases and ischemic stroke. Further research is needed to explore the full potential of this compound in various scientific research fields.

Méthodes De Synthèse

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide can be synthesized using different methods, including the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Applications De Recherche Scientifique

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology. The compound has been shown to activate the potassium channels and enhance the release of insulin from pancreatic beta cells, making it a potential candidate for the treatment of diabetes.

Propriétés

IUPAC Name

N-(1-ethylbenzimidazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-21-13-19-16-12-15(9-10-17(16)21)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,2,8,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVRULQYAINZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.